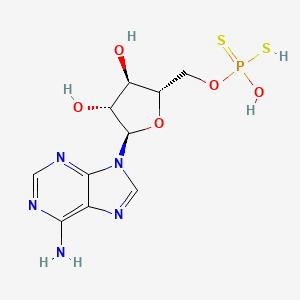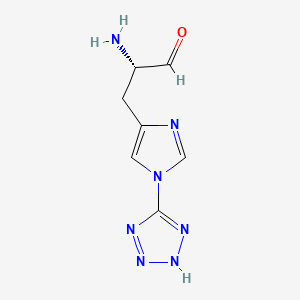
3'-O-Acetylthymidine-5'-diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3’-O-Acetylthymidine-5’-Diphosphate involves several steps, starting with the acetylation of thymidine. The acetylated thymidine is then subjected to phosphorylation to introduce the diphosphate group. The reaction conditions typically involve the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a suitable base . Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
3’-O-Acetylthymidine-5’-Diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, where the acetyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3’-O-Acetylthymidine-5’-Diphosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic reactions and is used in studies involving nucleic acid metabolism.
Industry: It is used in the production of nucleoside analogs for pharmaceutical research.
Mecanismo De Acción
The mechanism of action of 3’-O-Acetylthymidine-5’-Diphosphate involves its incorporation into DNA, where it acts as a chain terminator. This prevents the elongation of the DNA strand, thereby inhibiting DNA synthesis. The molecular targets include DNA polymerases, which are essential for DNA replication . The pathways involved in its action include the inhibition of nucleic acid synthesis and the induction of programmed cell death (apoptosis).
Comparación Con Compuestos Similares
3’-O-Acetylthymidine-5’-Diphosphate is similar to other pyrimidine nucleotides, such as thymidine-5’-diphosphate and cytidine-5’-diphosphate. its unique acetyl group at the 3’ position distinguishes it from these compounds. This modification can affect its reactivity and biological activity, making it a valuable compound for specific research applications .
Similar Compounds
- Thymidine-5’-Diphosphate
- Cytidine-5’-Diphosphate
- Uridine-5’-Diphosphate
Propiedades
Fórmula molecular |
C12H18N2O12P2 |
|---|---|
Peso molecular |
444.22 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H18N2O12P2/c1-6-4-14(12(17)13-11(6)16)10-3-8(24-7(2)15)9(25-10)5-23-28(21,22)26-27(18,19)20/h4,8-10H,3,5H2,1-2H3,(H,21,22)(H,13,16,17)(H2,18,19,20)/t8-,9+,10+/m0/s1 |
Clave InChI |
UWSIAAWKEICIJY-IVZWLZJFSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)OC(=O)C |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[11-(16-Hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl)-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10777718.png)
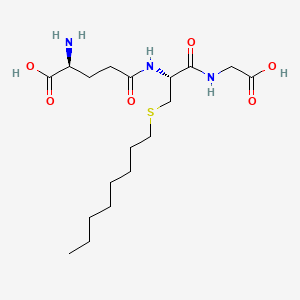
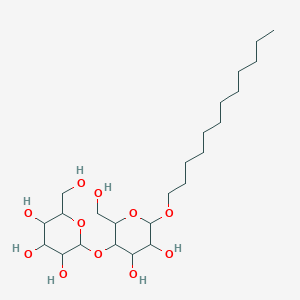
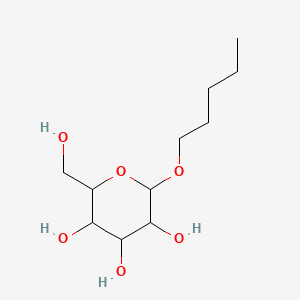
![1-[(1S)-Carboxy-2-(methylsulfinyl)ethyl]-(3R)-[(5S)-5-amino-5-carboxypentanamido]-(4R)-sulfanylazetidin-2-one](/img/structure/B10777733.png)

![(2R)-2-{[Formyl(hydroxy)amino]methyl}hexanoic acid](/img/structure/B10777747.png)
![N,N-[2,5-O-DI-2-Fluoro-benzyl-glucaryl]-DI-[1-amino-indan-2-OL]](/img/structure/B10777752.png)
![(2r)-2-[(1r)-1-{[(2s)-2-Carboxy-2-(4-Hydroxyphenyl)acetyl]amino}-1-Methoxy-2-Oxoethyl]-5-Methylidene-5,6-Dihydro-2h-1,3-Oxazine-4-Carboxylic Acid](/img/structure/B10777753.png)

![2-Amino-5-[[1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777761.png)
![(6Z)-6-{[(1Z)-1-{[(1R)-1-Carboxy-2-methyl-2-propen-1-yl]imino}-1-hydroxy-3-sulfanyl-2-propanyl]imino}-6-hydroxynorleucine](/img/structure/B10777785.png)
